2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
Brand Name: Vulcanchem
CAS No.: 55274-44-7
VCID: VC0016496
InChI: InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C
Molecular Formula: C₁₉H₂₁NO₁₂
Molecular Weight: 455.37

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

CAS No.: 55274-44-7

Cat. No.: VC0016496

Molecular Formula: C₁₉H₂₁NO₁₂

Molecular Weight: 455.37

* For research use only. Not for human or veterinary use.

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester - 55274-44-7

Specification

CAS No. 55274-44-7
Molecular Formula C₁₉H₂₁NO₁₂
Molecular Weight 455.37
IUPAC Name methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate
Standard InChI InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C

Introduction

Chemical Identity and Structure

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a synthetic compound consisting of a glucuronic acid backbone with three acetyl protecting groups, a methyl ester, and a 2-nitrophenyl group connected via a glycosidic bond. This specific arrangement is critical to its function as a substrate for beta-glucuronidase enzymes.

Chemical Identification Parameters

The compound is precisely identified through various chemical nomenclature systems and identifiers, which are essential for accurate scientific reference and application.

Table 1: Chemical Identification Data of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

ParameterValue
CAS Number55274-44-7
IUPAC Namemethyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate
Molecular FormulaC19H21NO12
Molecular Weight455.37 g/mol
MDL NumberMFCD07369605

The compound is also known by several synonyms in scientific literature, including:

  • 2-Nitrophenyl β-D-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

  • 2-Nitrophenyl beta-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate

  • β-D-Glucopyranosiduronic acid, 2-nitrophenyl, methyl ester, 2,3,4-triacetate

  • (2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Structural Representation

The structural information of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester can be represented using different chemical notations:

InChI: InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1

SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2N+[O-])C(=O)OC)OC(=O)C

The beta configuration of the glycosidic bond is particularly significant as it determines the specificity of the compound as a substrate for beta-glucuronidase enzymes.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is essential for its proper handling, storage, and application in research and diagnostic settings.

Table 2: Physical and Chemical Properties

PropertyValueNotes
Physical StateSolidAt standard temperature and pressure
Boiling Point535.6±50.0 °CPredicted value
Density1.41±0.1 g/cm³Predicted value
SolubilitySoluble in Acetone and MethanolLimited water solubility

These properties influence how the compound behaves in various experimental conditions and should be considered when designing assays or procedures involving this substrate .

Applications in Biochemical Assays

Chromogenic Detection of Beta-Glucuronidase

The primary application of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is in chromogenic assays for beta-glucuronidase activity. This enzyme catalyzes the hydrolysis of beta-D-glucuronic acid residues from glycosaminoglycans and other glucuronide-containing compounds.

When beta-glucuronidase acts upon this substrate, it cleaves the glycosidic bond between the glucuronic acid moiety and the 2-nitrophenyl group, releasing 2-nitrophenol. This released compound can then be detected spectrophotometrically, enabling quantitative measurement of enzymatic activity .

The mechanism of action follows this general pathway:

  • The substrate encounters the beta-glucuronidase enzyme

  • The enzyme cleaves the glycosidic bond

  • 2-Nitrophenol is released and can be measured spectrophotometrically

  • The intensity of the color change correlates with enzyme activity

This principle is similar to how 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (BCIG) functions in media like TBX Agar, where it serves as a chromogenic substrate for detecting Escherichia coli based on beta-glucuronidase activity .

Diagnostic Applications

The compound's ability to detect beta-glucuronidase activity makes it valuable in various diagnostic applications:

  • Bacterial identification: Many bacterial species, notably Escherichia coli, produce beta-glucuronidase. Media containing glucuronide substrates help identify these bacteria in clinical and environmental samples.

  • Fungal detection: Certain fungal species also produce beta-glucuronidase, making this compound useful in fungal identification and monitoring.

  • Clinical diagnostics: Elevated beta-glucuronidase levels can indicate various pathological conditions, and assays utilizing this compound can assist in diagnosis .

Research Applications

Beyond diagnostics, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester serves important functions in research:

  • Drug metabolism studies: Many pharmaceuticals undergo glucuronidation during metabolism. Beta-glucuronidase can reactivate these drug metabolites by cleaving the glucuronide moiety, making this compound valuable in pharmacokinetic research.

  • Enzyme kinetics research: The compound serves as a substrate for studying the kinetic properties of beta-glucuronidase from different sources.

  • Inhibitor development: Researchers working on beta-glucuronidase inhibitors may use this compound as a substrate in their screening assays .

Synthesis and Production

While the search results don't provide detailed synthesis procedures specifically for 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester, related compounds provide insight into potential synthetic pathways.

A related compound, 2,3,4-Tri-O-acetyl-β-D-Glucuronide methyl ester (CAS 73464-50-3), is described as "a synthetic intermediate in the synthesis of prodrug forms of the antitumor antibiotic daunomycin" . This suggests that our target compound may follow similar synthetic routes or serve as an intermediate in other chemical processes.

The general synthesis likely involves:

  • Protection of hydroxyl groups at positions 2, 3, and 4 using acetyl groups

  • Esterification of the carboxylic acid function to form the methyl ester

  • Formation of the glycosidic bond with 2-nitrophenol

Commercial production is carried out by specialized chemical suppliers to ensure the high purity necessary for research and diagnostic applications.

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